molecular formula C14H22O4 B12673193 Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione CAS No. 94113-49-2

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione

Cat. No.: B12673193
CAS No.: 94113-49-2
M. Wt: 254.32 g/mol
InChI Key: KZTBGFYWYGYKCX-UHFFFAOYSA-N
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Description

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione is a chemical compound with the molecular formula C₁₄H₂₂O₄ It is known for its unique structure, which includes a dioxacyclododecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxacyclododecin ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Similar Compounds

  • Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione shares similarities with other cyclic compounds such as cyclododecane and dioxane derivatives.
  • These compounds also feature ring structures and exhibit similar chemical reactivity.

Uniqueness

  • The uniqueness of this compound lies in its specific ring system and the presence of dioxacyclododecin, which imparts distinct chemical and physical properties.
  • Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields make it a compound of significant interest.

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94113-49-2

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

3,10-dioxabicyclo[10.4.0]hexadecane-4,9-dione

InChI

InChI=1S/C14H22O4/c15-13-7-3-4-8-14(16)18-10-12-6-2-1-5-11(12)9-17-13/h11-12H,1-10H2

InChI Key

KZTBGFYWYGYKCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2COC(=O)CCCCC(=O)OCC2C1

Origin of Product

United States

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